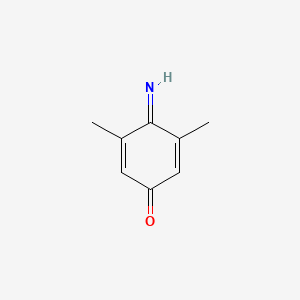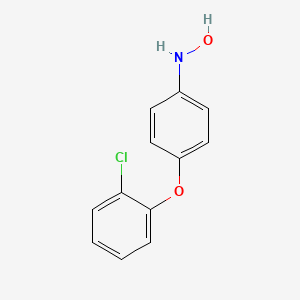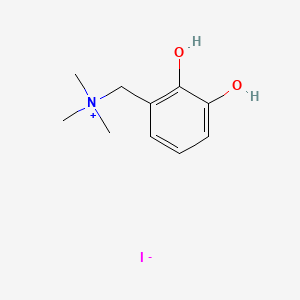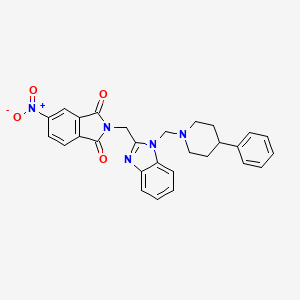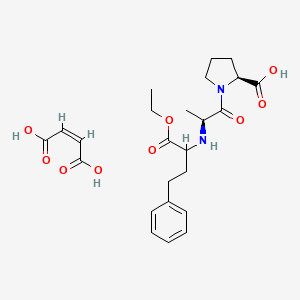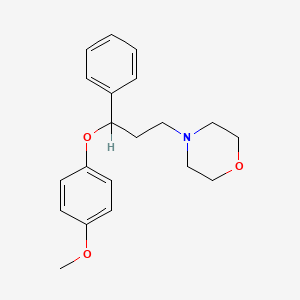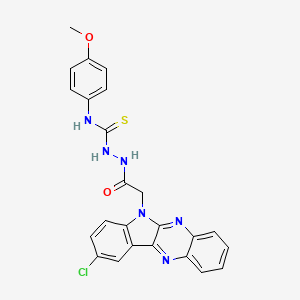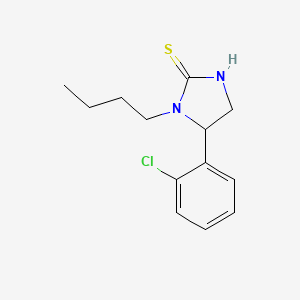
Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine,N-[2-[bis(carboxymethyl)amino]ethyl]-N-(hydroxymethyl)-, sodium salt (9CI) is a complex organic compound with the molecular formula C9H16N2O7Na. This compound is known for its chelating properties, making it useful in various industrial and scientific applications. It is often used in formulations where metal ion control is essential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine,N-[2-[bis(carboxymethyl)amino]ethyl]-N-(hydroxymethyl)-, sodium salt (9CI) typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can occur at the carboxyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts for ion exchange.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of metal chelates with different cations.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a chelating agent to control metal ion concentrations in various reactions. It is particularly useful in analytical chemistry for titrations and complexometric assays.
Biology
In biological research, it is used to study metal ion interactions with biomolecules. It helps in understanding the role of metal ions in enzymatic activities and protein structures.
Medicine
In medicine, it is explored for its potential in drug formulations where metal ion control is crucial. It is also studied for its role in detoxification therapies.
Industry
Industrially, it is used in water treatment processes to remove heavy metals. It is also used in the formulation of cleaning agents and detergents to enhance their effectiveness by binding metal ions.
Mechanism of Action
The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process involves the coordination of the carboxyl and amino groups with the metal ions, effectively sequestering them and preventing unwanted reactions. The molecular targets include various metal ions such as calcium, magnesium, and iron, which are essential in numerous biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
Compared to these similar compounds, Glycine,N-[2-[bis(carboxymethyl)amino]ethyl]-N-(hydroxymethyl)-, sodium salt (9CI) offers a unique balance of chelating strength and biocompatibility. Its hydroxymethyl group provides additional sites for interaction, enhancing its effectiveness in specific applications such as biological research and medicine.
Properties
CAS No. |
60520-46-9 |
|---|---|
Molecular Formula |
C9H13N2Na3O7 |
Molecular Weight |
330.18 g/mol |
IUPAC Name |
trisodium;2-[carboxylatomethyl-[2-[carboxylatomethyl(hydroxymethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C9H16N2O7.3Na/c12-6-11(5-9(17)18)2-1-10(3-7(13)14)4-8(15)16;;;/h12H,1-6H2,(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3 |
InChI Key |
JAFBULXJNGVVBY-UHFFFAOYSA-K |
Canonical SMILES |
C(CN(CC(=O)[O-])CO)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


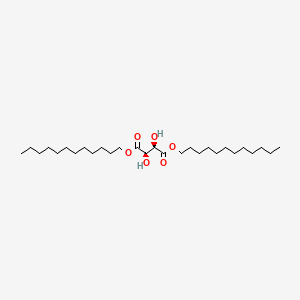
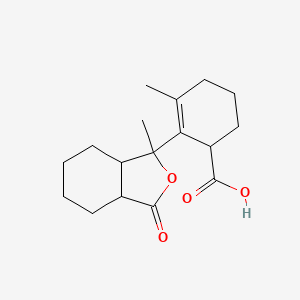
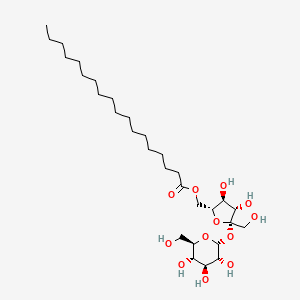

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
